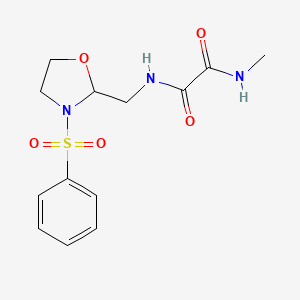

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

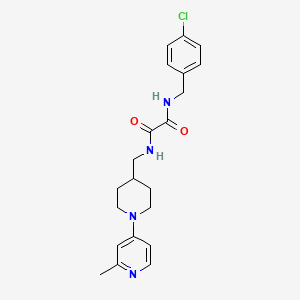

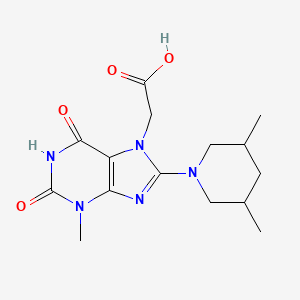

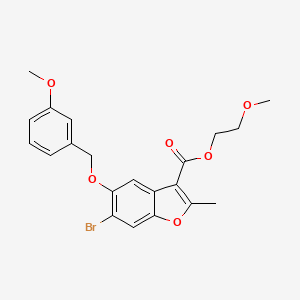

Molecular Structure Analysis

The molecular structure of N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique and opens doors for innovative applications. The molecular formula is C18H20N4O5S and the molecular weight is 404.44.Applications De Recherche Scientifique

Antibacterial Applications

Oxazolidinones are a relatively new class of antimicrobial agents that exhibit a unique mechanism of action by inhibiting bacterial protein synthesis. They have shown in vitro activity against a wide range of clinically important human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis and faecium, Streptococcus pyogenes and pneumoniae, Corynebacterium spp., Moraxella catarrhalis, Listeria monocytogenes, and Bacteroides fragilis. Notably, strains resistant to other antibiotics such as vancomycin, penicillin, and common antitubercular agents were not cross-resistant to oxazolidinones, demonstrating their potential as novel antibacterial agents (Zurenko et al., 1996).

Chemical Synthesis and Modification

Research into oxazolidinones has also focused on their synthesis and the development of novel compounds with enhanced properties. For instance, copper-catalyzed coupling reactions have been employed to synthesize oxazolidinones, demonstrating the versatility of these compounds in chemical synthesis (De et al., 2017). Moreover, novel oxazolidinone derivatives have been created to reduce activity against monoamine oxidase A, aiming to improve the safety profile of these compounds (Reck et al., 2005).

Fungicidal Applications

Famoxadone, a derivative in the oxazolidinone class, exemplifies the agricultural application of these compounds. It has been commercialized as an agricultural fungicide under the trade name Famoxate, showing excellent control of pathogens in various classes that infect grapes, cereals, tomatoes, potatoes, and other crops (Sternberg et al., 2001).

Mécanisme D'action

While the specific mechanism of action for N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is not provided in the search results, it’s worth noting that oxazolidin-2-one based compounds have been known to exhibit antibacterial activity . For instance, linezolid, an oxazolidin-2-one based antibacterial drug, has a unique mechanism of action .

Propriétés

IUPAC Name |

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S/c1-14-12(17)13(18)15-9-11-16(7-8-21-11)22(19,20)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYYFLJPBQRAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)

![5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2479665.png)

![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2479681.png)